Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester

説明

It is a prodrug of amifostine, which is used in cancer treatment to reduce the toxic effects of chemotherapy and radiation therapy.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester typically involves the reaction of phosphorothioic acid with 2-((3-aminopropyl)amino)ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and optimization of reaction parameters to achieve high throughput and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical applications.

化学反応の分析

Types of Reactions

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.

Reduction: It can be reduced to yield different phosphorothioic acid esters.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various phosphorothioic acid esters and derivatives, which can be further utilized in different chemical and pharmaceutical applications .

科学的研究の応用

Chemical Properties and Structure

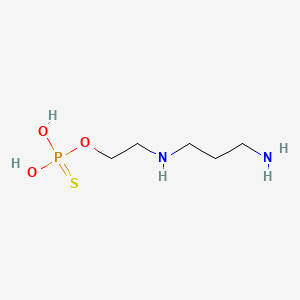

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester has the molecular formula . It is characterized by its functional groups that confer unique properties useful in biological and chemical applications. The compound's structure includes a phosphorothioate group, which is known for its reactivity and potential biological activity.

Cytoprotective Agent

One of the most notable applications of this compound is as a cytoprotective agent. It is used in chemotherapy to protect normal cells from the toxic effects of anticancer drugs. Specifically, it has been shown to reduce kidney, bone marrow, and heart toxicity without diminishing the efficacy of chemotherapy agents. This application is crucial for improving patient outcomes in various cancers, including lung, ovarian, and breast cancers .

Neuroprotective Effects

Research indicates that phosphorothioic acid derivatives can exhibit neuroprotective properties. Studies have suggested that these compounds may help mitigate neurotoxicity associated with certain chemotherapeutic agents, providing a dual benefit of treating cancer while protecting neuronal health .

Insecticide and Acaricide

Phosphorothioic acid derivatives are also utilized in agriculture as systemic insecticides and acaricides. They are effective against a range of pests, particularly sucking insects. The compound's mode of action involves disrupting the nervous system of the target organisms, leading to their mortality .

| Application Type | Specific Use | Target Organisms | Mechanism of Action |

|---|---|---|---|

| Insecticide | Systemic insecticide | Sucking insects | Disruption of nervous system |

| Acaricide | Effective against mites | Various mite species | Neurotoxic effects |

Clinical Trials in Oncology

A series of clinical trials have evaluated the effectiveness of phosphorothioic acid derivatives in reducing chemotherapy-induced toxicity. One study focused on patients undergoing treatment for advanced ovarian cancer and demonstrated significant reductions in nephrotoxicity when administered prior to chemotherapy .

Agricultural Field Trials

Field trials conducted on crops treated with phosphorothioic acid-based insecticides showed a marked decrease in pest populations compared to untreated controls. These trials highlighted not only the effectiveness of the compound but also its role in integrated pest management strategies that aim to reduce chemical inputs while maintaining crop yields .

作用機序

The mechanism of action of Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester involves its conversion to amifostine in the body. Amifostine acts as a cytoprotective agent by scavenging free radicals and enhancing DNA repair mechanisms. It targets specific molecular pathways involved in oxidative stress and apoptosis, thereby reducing the toxic effects of chemotherapy and radiation therapy.

類似化合物との比較

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester is unique compared to other similar compounds due to its specific structure and therapeutic properties. Similar compounds include:

Amifostine: The active form of this compound, used in cancer treatment.

Phosphorothioic acid esters: A class of compounds with varying ester groups and biological activities.

Thiophosphate esters: Compounds with similar chemical properties but different biological effects.

This compound stands out due to its ability to act as a prodrug and its extensive use in mitigating the side effects of cancer therapies.

生物活性

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester, also known as amifostine (CAS 20537-88-6), is a compound that has garnered attention for its biological activities, particularly in the context of cytoprotection during chemotherapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNOPS and a molecular weight of approximately 214.22 g/mol. The structural uniqueness of this compound lies in its phosphorothioate moiety, which includes an ester functional group and a side chain comprising amino groups. These features contribute to its reactivity and potential interactions within biological systems .

Amifostine functions primarily as a radioprotective and chemoprotective agent. Its mechanisms include:

- Free Radical Scavenging : Amifostine acts as a scavenger of free radicals, thereby reducing oxidative stress associated with radiation and certain chemotherapeutic agents.

- Selective Cytoprotection : The compound selectively protects normal tissues from the toxic effects of chemotherapy while allowing tumor cells to remain susceptible to treatment. This selectivity is attributed to its preferential uptake by normal tissues through facilitated diffusion mechanisms .

- Enzyme Modulation : Amifostine may inhibit enzymes involved in the metabolism of reactive oxygen species (ROS), further contributing to its protective effects.

Cytoprotection

Amifostine is primarily used to protect against the toxic effects of chemotherapy drugs such as cisplatin and doxorubicin. Clinical studies have demonstrated its efficacy in reducing nephrotoxicity associated with cisplatin administration. In a randomized trial involving patients receiving cisplatin-based chemotherapy, those treated with amifostine exhibited significantly lower rates of renal impairment compared to the control group .

Case Studies

- Nephroprotective Effects : A study involving patients undergoing chemotherapy for head and neck cancers showed that amifostine reduced the incidence of acute renal toxicity from cisplatin treatment by approximately 50% compared to placebo .

- Radiation Protection : In patients receiving radiotherapy for pelvic malignancies, amifostine administration resulted in decreased incidence of severe mucositis and dermatitis, highlighting its role in protecting normal tissues from radiation damage .

Comparative Analysis with Similar Compounds

The following table compares amifostine with other phosphorothioic acid derivatives regarding their biological activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| Amifostine (WR2721) | CHNOPS | Cytoprotective agent during chemotherapy | Reduces nephrotoxicity |

| Sarin | CHFNOP | Highly toxic nerve agent | Neurotoxic effects |

| Phosphorothioic acid, O-(2-aminoethyl)-O-(3-aminopropyl) ester | CHNOPS | Different substitution pattern on phosphorus | Potential enzyme inhibition |

Research Findings

Recent studies have focused on elucidating the pharmacokinetics and metabolism of amifostine. Research indicates that after administration, amifostine is rapidly converted to its active metabolite, which exerts protective effects on normal tissues . Additionally, investigations into its long-term safety profile have shown that while generally well-tolerated, some patients experience mild hypotension or allergic reactions .

特性

IUPAC Name |

N'-(2-dihydroxyphosphinothioyloxyethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-10-11(8,9)12/h7H,1-6H2,(H2,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFQSGPBTMOXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCOP(=S)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194395 | |

| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41510-53-6 | |

| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041510536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。